Tert-butyl 4-hydroxyphenethyl(methyl)carbamate Tert-butyl 4-hydroxyphenethyl(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443925
InChI: InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-9-11-5-7-12(16)8-6-11/h5-8,16H,9-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

CAS No.:

Cat. No.: VC13443925

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate -

Specification

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name tert-butyl N-[2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate
Standard InChI InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-9-11-5-7-12(16)8-6-11/h5-8,16H,9-10H2,1-4H3
Standard InChI Key MTOCNSVRZPJWKW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O
Canonical SMILES CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O

Introduction

Chemical Identity and Structural Features

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate (IUPAC name: tert-butyl N-methyl-N-[2-(4-hydroxyphenyl)ethyl]carbamate) features a carbamate core functionalized with three distinct groups:

  • A tert-butoxycarbonyl (Boc) group, providing steric bulk and protection for amines.

  • A methyl group directly attached to the carbamate nitrogen.

  • A 4-hydroxyphenethyl group, contributing aromaticity and potential hydrogen-bonding capabilities.

The molecular formula is C<sub>15</sub>H<sub>23</sub>NO<sub>4</sub>, with a molecular weight of 281.35 g/mol. Its structure can be represented as:

Boc-N(CH3)(CH2CH2C6H4OH-4)\text{Boc-N(CH}_3\text{)(CH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OH-4)}

This compound’s bifunctional nature allows it to participate in diverse chemical reactions while maintaining stability under acidic conditions—a hallmark of Boc-protected amines .

Comparative Physical Properties

While specific data for this compound are scarce, Table 1 extrapolates properties from structurally related tert-butyl carbamates:

Propertytert-Butyl 4-Hydroxyphenethyl(methyl)carbamate (Estimated)tert-Butyl [(4-Methylphenyl)sulfonyl]carbamate Boc-Tyramine
Molecular Weight (g/mol)281.35271.33237.29
Density (g/cm³)1.1–1.31.2±0.11.15 (estimated)
Melting Point (°C)90–110 (decomposes)121–12385–90 (literature range)
SolubilitySoluble in DCM, THF, ethyl acetate; sparingly in waterSoluble in polar aprotic solventsSoluble in methanol, DCM

These estimates align with trends observed in Boc-protected amines, where increased alkyl substitution reduces crystallinity but enhances solubility in organic solvents .

Synthetic Methodologies

The synthesis of tert-butyl 4-hydroxyphenethyl(methyl)carbamate likely involves multi-step protocols analogous to those reported for related compounds. Key strategies include:

Carbamate Formation via Mixed Anhydride Intermediates

A common route to asymmetrical carbamates involves generating a mixed anhydride from N-Boc-protected amino acids or amines. For example, N-Boc-D-Serine has been reacted with isobutyl chlorocarbonate to form an anhydride, which subsequently undergoes nucleophilic attack by secondary amines . Adapting this method:

  • Activation: Treat N-Boc-methylamine with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride.

  • Condensation: React the anhydride with 4-hydroxyphenethylamine in anhydrous ethyl acetate.

  • Workup: Purify via column chromatography (hexane/ethyl acetate) to isolate the product .

This method typically yields 70–85% for similar carbamates, with purity confirmed by <sup>1</sup>H NMR and LC-MS .

Phase-Transfer Alkylation

Methylation of pre-formed carbamates can be achieved using phase-transfer catalysis (PTC). For instance, tert-butyl 4-hydroxyphenethylcarbamate (Boc-tyramine) undergoes N-methylation with methyl sulfate under basic conditions:

Boc-NH-CH2CH2C6H4OH+(CH3)2SO4KOH, TBABBoc-N(CH3)-CH2CH2C6H4OH\text{Boc-NH-CH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OH} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{KOH, TBAB}} \text{Boc-N(CH}_3\text{)-CH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OH}

Key conditions:

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.025–0.2 equiv) .

  • Base: 50% KOH solution at 0–10°C .

  • Solvent: Ethyl acetate or dichloromethane .

Optimized procedures report yields up to 95% for analogous methylations .

Reactivity and Functional Group Transformations

The compound’s dual functionality enables diverse downstream modifications:

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free secondary amine:

Boc-N(CH3)(R)+TFAHN(CH3)(R)+CO2+t-BuOH\text{Boc-N(CH}_3\text{)(R)} + \text{TFA} \rightarrow \text{HN(CH}_3\text{)(R)} + \text{CO}_2 + \text{t-BuOH}

This reaction is quantitative within 2–4 hours at room temperature .

O-Methylation of the Phenolic Hydroxyl

The 4-hydroxyphenyl group can be methylated using dimethyl sulfate or methyl iodide under alkaline conditions:

Ar-OH+(CH3)2SO4K2CO3Ar-OCH3\text{Ar-OH} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{K}_2\text{CO}_3} \text{Ar-OCH}_3

This modification enhances lipophilicity, critical for blood-brain barrier penetration in drug candidates .

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